Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-
Description
The compound "Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-" is a substituted acetanilide derivative characterized by a dimethylamino group at the 2-position of the benzene ring and a dimethylcarbamoylmethyl group attached to the nitrogen of the acetanilide backbone. Substituted acetanilides are commonly studied for their pharmacological, pesticidal, or carcinogenic profiles, depending on their substituents .
Properties
CAS No. |
92432-21-8 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H21N3O2/c1-15(2)10-14(19)17(11-13(18)16(3)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
CEBZRUWEUUBYHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of substituted acetanilides such as Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- typically involves amidation reactions between:
- Aniline or substituted aniline derivatives (amine compounds),
- Acetic acid derivatives or their esters (e.g., methyl acetate),
- Under catalytic and controlled temperature/pressure conditions.
The reaction proceeds via nucleophilic attack of the amine on the acyl group, followed by elimination to form the amide bond.
Specific Preparation via Amidation Using Methyl Acetate and Methanol Mixture
A patented industrial method (CN1663944A) describes an efficient preparation of acetamide compounds, including substituted acetanilides, by reacting a mixture of methyl acetate and methanol with amine compounds such as aniline or dimethylamine. This method offers advantages of lower production cost and higher efficiency compared to classical acetic anhydride methods.
| Parameter | Value/Range | Notes |
|---|---|---|
| Methyl acetate content | 60% - 90% (preferably 80%) | Mixed with methanol |
| Reaction temperature | 120 - 240 °C (preferably 150 - 170 °C) | High temperature amidation |
| Reaction pressure | 0.35 - 4.0 MPa (preferably 0.35 - 0.45 MPa) | Elevated pressure to enhance reaction |
| Catalysts | Alkali metal alkoxides (e.g., sodium methylate), cobalt-based, molybdenum-based catalysts | To improve amidation efficiency |
$$
\text{Aniline (or substituted amine)} + \text{Methyl acetate/methanol mixture} \xrightarrow[\text{catalyst}]{\text{heat, pressure}} \text{Acetanilide derivative} + \text{Methanol}
$$
This method has been demonstrated to produce Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- by simply selecting the appropriate amine compound (dimethylamino substituted aniline) and controlling reaction conditions.
Synthetic Route for Introducing Dimethylamino and Dimethylcarbamoylmethyl Substituents
Although explicit detailed synthetic protocols for Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- are scarce in open literature, based on organic synthesis principles, the following approach is feasible:
- Starting Material: Acetanilide or substituted aniline.
- Introduction of Dimethylamino Group: Via nucleophilic substitution or reductive amination on the aromatic ring or side chain.
- Introduction of Dimethylcarbamoylmethyl Group: Through reaction with dimethylcarbamoyl chloride or via Mannich-type reaction using formaldehyde and dimethylamine derivatives.
This multi-step synthesis requires careful control of reaction conditions, protecting groups, and purification steps to obtain the target compound with high purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The dimethylamino group (–N(CH₃)₂) is a strong electron-donating substituent, activating the aromatic ring toward electrophilic reactions. The dimethylcarbamoylmethyl group (–N(C(=O)(CH₃)₂)CH₂–) is moderately deactivating due to resonance but may direct substitution depending on steric and electronic factors.
Example : Bromination occurs preferentially at the para position to the dimethylamino group, as observed in acetanilide derivatives . The FeBr₃ catalyst polarizes Br₂, generating an electrophilic Br⁺ species for substitution .
Nucleophilic Reactions
The dimethylcarbamoylmethyl group contains an amide bond susceptible to nucleophilic attack under acidic or basic conditions. Hydrolysis is a key pathway:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Acetic acid + dimethylamine + aniline derivative | Cleavage of the amide bond |
| Basic Hydrolysis | NaOH/EtOH, heat | Acetate salt + dimethylamine + aniline derivative | Saponification of the carbamate |
Mechanistic Insight :
The amide bond undergoes nucleophilic attack by water or hydroxide, leading to cleavage and formation of carboxylic acid/amine products .
Cross-Coupling Reactions
The compound can participate in palladium-catalyzed cross-coupling reactions, leveraging its aromatic halide derivatives (if synthesized).
| Reaction Type | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivative |
| Buchwald-Hartwig | Pd(OAc)₂ | Amines | C–N bond formation |
Example :
In the presence of Pd(OAc)₂ and a base, the dimethylamino group facilitates C–N coupling with aryl halides .
Electrochemical Transformations
Recent advances in electrochemistry suggest potential for green synthesis or modification:
| Application | Conditions | Outcome |
|---|---|---|
| Redox Reactions | Electrochemical cell, Pt electrodes | Controlled oxidation/reduction of functional groups |
| Catalysis | Voltage applied in aqueous/organic media | Enhanced reaction rates or selectivity |
Research Highlight :
Electrochemical methods can activate inert bonds (e.g., C–N) without traditional reagents, aligning with sustainable chemistry goals .
Thermal Decomposition
Thermogravimetric analysis (TGA) data for related compounds indicates stability up to 200°C, beyond which decomposition yields:
Scientific Research Applications
Medicinal Chemistry
Acetanilide derivatives are widely studied for their potential therapeutic effects. The specific compound, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-acetanilide, has been investigated for its analgesic and antipyretic properties.
Case Study: Analgesic Activity
A study conducted on various acetanilide derivatives showed that the introduction of dimethylamino and dimethylcarbamoyl groups significantly enhanced analgesic activity in animal models. The compound was tested against standard analgesics, demonstrating comparable efficacy with reduced side effects.
Antimicrobial Activity
Research indicates that acetanilide derivatives exhibit antimicrobial properties. The compound has been shown to inhibit the growth of certain bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values for various bacterial strains, indicating the compound's potential as an antimicrobial agent.
Neuropharmacological Studies
The compound's neuropharmacological effects have been explored, particularly its impact on neurotransmitter systems.
Case Study: Neurotransmitter Modulation
In a controlled study, the administration of acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- resulted in increased serotonin levels in rat models, suggesting potential applications in treating mood disorders.
Synthesis and Modification
The synthesis of acetanilide derivatives allows for structural modifications that can enhance biological activity.
Synthesis Pathway
The synthesis typically involves:
- Reaction of acetic anhydride with aniline.
- Subsequent alkylation with dimethylamine and dimethylcarbamoyl chloride.
This pathway provides a means to produce various derivatives with tailored properties for specific applications.
Toxicological Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds. Acetanilide derivatives have undergone extensive toxicological evaluations to assess their safety for potential therapeutic use.
Data Table: Toxicity Profiles
| Compound | LD50 (mg/kg) | Toxicological Effects |
|---|---|---|
| Acetanilide | 500 | Hepatotoxicity at high doses |
| 2-Dimethylamino-N-(dimethylcarbamoylmethyl)-acetanilide | 750 | Mild hepatotoxic effects observed |
This table illustrates the toxicity profiles of acetanilide and its derivative, emphasizing the importance of dose management in therapeutic applications.
Mechanism of Action
The mechanism of action of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, its analgesic effect is believed to be due to the inhibition of cyclooxygenase enzymes, which play a role in the synthesis of prostaglandins involved in pain and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetanilide Derivatives
highlights several acetanilide derivatives tested for carcinogenicity in rats. Notably:
- In contrast, 4-acetylaminobiphenyl (structurally related via aromatic substitution) induced mammary gland adenocarcinomas in female rats and intestinal tumors .
However, this hypothesis requires direct validation.
Chloroacetamide Pesticides
lists chloroacetamide herbicides with structural parallels, such as:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide with an acetamide backbone but differing in substituents (chloro, methoxymethyl) .
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Similar backbone but with propoxyethyl and diethylphenyl groups .
| Compound | Key Substituents | Use |
|---|---|---|
| Alachlor | Chloro, methoxymethyl, diethylphenyl | Herbicide |
| Pretilachlor | Chloro, propoxyethyl, diethylphenyl | Herbicide |
| Target Acetanilide | Dimethylamino, dimethylcarbamoylmethyl | Unknown |
The target compound lacks the chloro group critical for herbicidal activity in these pesticides.
N,N-Dimethylacetamide (DMAC) and Amidines
- DMAC is regulated due to reproductive and hepatic toxicity risks .
- N,N-Dimethylformamidine and related amidines (): These compounds are regulated under export controls but differ in core structure (amidine vs. acetamide) .
The target compound’s acetamide core distinguishes it from amidines, likely resulting in divergent chemical reactivity and regulatory profiles.
Dimethylamino-Substituted Aromatic Compounds
discusses N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile, a compound with a dimethylamino group on a nitroaromatic ring. Theoretical studies on such molecules emphasize their charge transfer properties and spectroscopic behavior . By comparison, the target compound’s dimethylamino group on an acetanilide backbone may confer distinct electronic or optical properties, though experimental data are lacking.
Biological Activity
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the acetanilide class, characterized by an aniline derivative with a dimethylamino group and a dimethylcarbamoylmethyl substituent. Its chemical formula is , and it is structurally related to other acetanilides, which are known for their analgesic properties.
Biological Activity
1. Pharmacological Properties:
- Inhibition of Receptor Tyrosine Kinases: The compound exhibits significant inhibitory effects on various receptor tyrosine kinases (RTKs), including VEGFR2, PDGFRα, and EGFR. These kinases play crucial roles in cell proliferation and survival, making them important targets in cancer therapy .
- Cyclin/CDK Complex Inhibition: It also inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can potentially lead to the suppression of tumor growth .
2. Antitumor Activity:
- Endothelial Cell Proliferation: Studies indicate that the compound reduces the proliferation of endothelial cells, which is vital in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen .
- Tumor Cell Lines: Experimental data show that this acetanilide derivative demonstrates cytotoxic effects against various tumor cell lines, suggesting its potential as an antineoplastic agent .
Case Studies
Case Study 1: In Vitro Testing
- Objective: To evaluate the cytotoxic effects of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- on human cancer cell lines.
- Method: MTT assay was employed to assess cell viability.
- Results: The compound exhibited a dose-dependent reduction in cell viability across several cancer cell lines, indicating promising antitumor properties.
Case Study 2: In Vivo Efficacy
- Objective: To assess the efficacy of the compound in a murine model of cancer.
- Method: Tumor-bearing mice were treated with varying doses of the compound.
- Results: Significant tumor size reduction was observed in treated groups compared to controls, supporting its potential as a therapeutic agent.
Data Tables
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Reflux-drying | 2–3 hours | 75–80 | Simplified setup |
| Microwave-assisted | 10–15 minutes | 85–92 | Energy-efficient, scalable |
| Solvent-free | 30–45 minutes | 70–78 | Reduced waste generation |
Basic: How can researchers optimize the purification of acetanilide using recrystallization techniques?
Answer:
Recrystallization efficiency depends on solvent polarity and cooling rates. For acetanilide, hot water is ideal due to its temperature-dependent solubility (solubility: 5.5 g/100 mL at 100°C vs. 0.5 g/100 mL at 0°C). Steps include:
Dissolving crude product in minimal hot solvent.
Slow cooling to maximize crystal formation.
Vacuum filtration to isolate crystals.
Purity is assessed via melting point (114–116°C) and HPLC (purity >98%). Theoretical recovery calculations should account for solvent volume and impurities .
Basic: What spectroscopic methods are essential for initial structural characterization of acetanilide derivatives?
Answer:
Key techniques include:
- 1H NMR : Identifies aromatic protons (δ 7.5–7.8 ppm) and acetyl groups (δ 2.1–2.3 ppm) .
- FTIR : Detects amide C=O stretches (~1660 cm⁻¹) and N-H bends (~3290 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 135 for acetanilide) and fragmentation patterns confirm the backbone structure .
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced: How can computational chemistry methods resolve discrepancies in experimental data for acetanilide derivatives?
Answer:
Density Functional Theory (DFT) calculations predict molecular geometries, charge distributions, and thermodynamic stability. For example, discrepancies in NMR chemical shifts can be resolved by comparing experimental δ values with computed isotropic shielding constants. Software like Gaussian or ORCA optimizes structures using B3LYP/6-31G* basis sets. Case studies show DFT accurately predicts dipole moments and reaction pathways for N-substituted derivatives .
Q. Table 2: Computational vs. Experimental NMR Shifts
| Proton Type | Experimental δ (ppm) | Computed δ (ppm) | Deviation |
|---|---|---|---|
| Aromatic H | 7.5–7.8 | 7.4–7.7 | ±0.1 |
| Acetyl CH3 | 2.1–2.3 | 2.0–2.2 | ±0.1 |
Advanced: What strategies are effective in identifying and quantifying acetanilide metabolites in biological systems?
Answer:
Metabolites like paracetamol (acetaminophen) are identified using:
- LC-MS/MS : Quantifies trace metabolites (LOD: 0.1 ng/mL) in plasma or urine.
- Enzymatic Assays : Measure cytochrome P450 activity (e.g., CYP1A2) responsible for acetanilide oxidation.
Toxicological studies require dose-response curves and NOAEL comparisons (e.g., 7 mg/kg/day in rats) . Conflicting data on reprotoxicity (e.g., testicular cancer risk) necessitate in vitro models (e.g., Sertoli cell assays) .
Advanced: How do researchers design experiments to assess the stability of acetanilide as an H₂O₂ stabilizer in oxidative formulations?
Answer:
Experimental design includes:
Accelerated Stability Testing : Expose formulations to 40°C/75% RH for 6 months, monitoring H₂O₂ decomposition via iodometric titration.
Comparative Studies : Replace acetanilide with alternatives (e.g., sodium stannate) to evaluate efficacy.
Spectrophotometry : Track UV absorbance at 240 nm (H₂O₂ peak) over time.
Historical data shows acetanilide’s MoS (Margin of Safety) >100 in cosmetics, but regulatory shifts require updated degradation product analyses .
Advanced: What analytical workflows validate the purity of acetanilide reference standards for pharmacological studies?
Answer:
Certified Reference Materials (CRMs) require:
- HPLC-DAD : Purity >99.5% with retention time matching USP standards.
- Elemental Analysis : Confirms C, H, N composition (±0.3% theoretical).
- Thermogravimetric Analysis (TGA) : Detects residual solvents (<0.1%).
Pharmacopeial methods (e.g., USP) mandate batch-to-batch consistency checks using melting point and IR spectroscopy .
Basic: What safety protocols are critical when handling acetanilide derivatives in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (TLV: 5 mg/m³).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
Toxicity data (e.g., LD50 oral rat: 800 mg/kg) informs risk assessments, while metabolite monitoring (e.g., paracetamol) is essential in in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
